molecular formula C21H27N5O B2992097 4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine CAS No. 2380040-21-9

4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine

Cat. No. B2992097
CAS RN: 2380040-21-9
M. Wt: 365.481
InChI Key: ANBWIZJUFSVDLZ-UHFFFAOYSA-N
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Description

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Synthesis Analysis

Pyrimidine and its derivatives have been synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .


Molecular Structure Analysis

The molecular structure of pyrimidine consists of a six-membered ring with two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

Pyrimidine and its derivatives have been isolated from nucleic acid hydrolyses . They are much weaker bases than pyridine and are soluble in water .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound . It is soluble in water and is a much weaker base than pyridine .

Future Directions

The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens, necessitating the search for new chemical entities for the treatment of microbial infections . Pyrimidine and its derivatives, due to their diverse pharmacological properties, could be valuable for medical applications in the future .

properties

IUPAC Name

4-cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-2-16(3-1)18-12-20(24-14-23-18)27-13-15-7-10-26(11-8-15)19-6-9-22-21(25-19)17-4-5-17/h6,9,12,14-17H,1-5,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBWIZJUFSVDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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